(1Z)-2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide (1Z)-2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide
Brand Name: Vulcanchem
CAS No.: 1638617-33-0
VCID: VC2731940
InChI: InChI=1S/C14H17N3O3/c1-3-19-11-6-4-10(5-7-11)14-16-12(9(2)20-14)8-13(15)17-18/h4-7,18H,3,8H2,1-2H3,(H2,15,17)
SMILES: CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CC(=NO)N
Molecular Formula: C14H17N3O3
Molecular Weight: 275.3 g/mol

(1Z)-2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide

CAS No.: 1638617-33-0

VCID: VC2731940

Molecular Formula: C14H17N3O3

Molecular Weight: 275.3 g/mol

* For research use only. Not for human or veterinary use.

(1Z)-2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide - 1638617-33-0

Description

(1Z)-2-[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide is a complex organic compound featuring a unique combination of structural elements, including an oxazole ring and a hydroxyethanimidamide group. This compound is of interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activity and interactions with biological systems.

Synthesis Methods

The synthesis of (1Z)-2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide involves multi-step reactions that require careful optimization of conditions to achieve high yields and purity. These reactions often start from simpler precursors and may involve reflux conditions in polar solvents like ethanol or methanol to facilitate the formation of the oxazole ring.

Potential Applications

This compound is primarily used in scientific research, particularly for its potential applications in medicinal chemistry. Its unique structure suggests it could be useful in drug development, especially in modulating enzyme activity or inhibiting certain biological pathways. Research utilizing techniques like molecular docking has indicated potential binding affinities between this compound and various biological targets.

Application AreaPotential Use
Medicinal ChemistryDrug development, enzyme modulation
Materials SciencePotential applications in material synthesis
CAS No. 1638617-33-0
Product Name (1Z)-2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide
Molecular Formula C14H17N3O3
Molecular Weight 275.3 g/mol
IUPAC Name 2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide
Standard InChI InChI=1S/C14H17N3O3/c1-3-19-11-6-4-10(5-7-11)14-16-12(9(2)20-14)8-13(15)17-18/h4-7,18H,3,8H2,1-2H3,(H2,15,17)
Standard InChIKey TXBFEAZKIGPKJE-UHFFFAOYSA-N
Isomeric SMILES CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)C/C(=N/O)/N
SMILES CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CC(=NO)N
Canonical SMILES CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CC(=NO)N
PubChem Compound 75466355
Last Modified Aug 16 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator